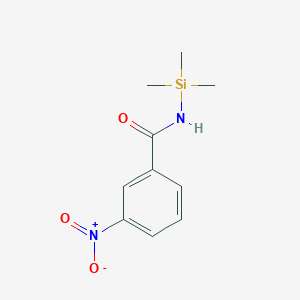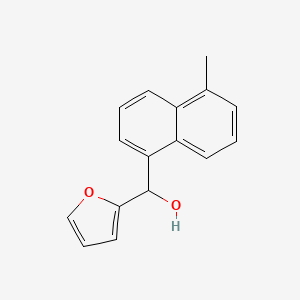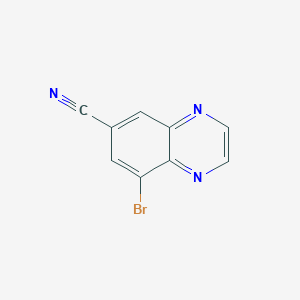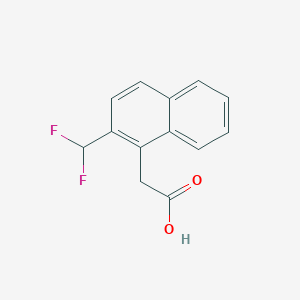
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is an organosilicon compound with the molecular formula C13H20Si2 It is characterized by the presence of two silicon atoms bonded to a phenylethynyl group and five methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane can be synthesized through the reaction of 1,1,1,2,2-pentamethyldisilane with phenylacetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, often using a platinum or palladium catalyst to facilitate the addition of the phenylethynyl group to the disilane framework.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group, altering the compound’s properties.
Substitution: The methyl groups on the silicon atoms can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Phenylethyl-substituted disilanes.
Substitution: Halogenated or alkylated disilanes.
Aplicaciones Científicas De Investigación
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the silicon atoms can form strong bonds with other elements, such as oxygen or carbon. These interactions enable the compound to act as a versatile building block in chemical synthesis and material science.
Comparación Con Compuestos Similares
1,1,2,2,2-Pentamethyl-1-phenyldisilane: Similar structure but lacks the phenylethynyl group.
1,1,2,2,2-Pentamethyl-1-(phenylethyl)disilane: Contains a phenylethyl group instead of a phenylethynyl group.
1,1,2,2,2-Pentamethyl-1-(phenylpropyl)disilane: Contains a phenylpropyl group, adding more carbon atoms to the structure.
Uniqueness: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of different substituents on the reactivity and stability of organosilicon compounds.
Propiedades
Número CAS |
34627-92-4 |
|---|---|
Fórmula molecular |
C13H20Si2 |
Peso molecular |
232.47 g/mol |
Nombre IUPAC |
dimethyl-(2-phenylethynyl)-trimethylsilylsilane |
InChI |
InChI=1S/C13H20Si2/c1-14(2,3)15(4,5)12-11-13-9-7-6-8-10-13/h6-10H,1-5H3 |
Clave InChI |
BSWIDNCLOWNORA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)

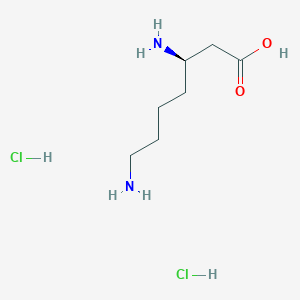
![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)

